molecular formula C14H13NO2 B14578623 Naphthalen-2-yl prop-2-en-1-ylcarbamate CAS No. 61382-90-9

Naphthalen-2-yl prop-2-en-1-ylcarbamate

Cat. No.: B14578623
CAS No.: 61382-90-9
M. Wt: 227.26 g/mol
InChI Key: BODHFJPPDOEJHR-UHFFFAOYSA-N
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Description

Naphthalen-2-yl prop-2-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring system attached to a prop-2-en-1-ylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl prop-2-en-1-ylcarbamate typically involves the reaction of naphthalene derivatives with prop-2-en-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of naphthalen-2-yl prop-2-en-1-ylamine.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-yl prop-2-en-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Naphthalen-1-yl prop-2-en-1-ylcarbamate
  • Naphthalen-2-yl prop-2-yn-1-ylcarbamate
  • Naphthalen-2-yl prop-2-en-1-ylamine

Comparison: Naphthalen-2-yl prop-2-en-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61382-90-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

naphthalen-2-yl N-prop-2-enylcarbamate

InChI

InChI=1S/C14H13NO2/c1-2-9-15-14(16)17-13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2,(H,15,16)

InChI Key

BODHFJPPDOEJHR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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